3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine
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Overview
Description
3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the propan-1-amine chain. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
- (1S)-1-[6-(trifluoromethyl)pyridin-2-yl]propan-1-amine
Uniqueness
3-(6-(Trifluoromethyl)pyridin-2-YL)propan-1-amine stands out due to its specific trifluoromethyl substitution pattern, which imparts unique chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .
Properties
CAS No. |
1060811-12-2 |
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Molecular Formula |
C9H11F3N2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-5-1-3-7(14-8)4-2-6-13/h1,3,5H,2,4,6,13H2 |
InChI Key |
WFSVLEBMKMQQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCCN |
Origin of Product |
United States |
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